![molecular formula C18H16BrNO3 B2924279 ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 40945-72-0](/img/structure/B2924279.png)
ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is a chemical compound with the molecular formula C19H18BrNO3S and a molecular weight of 420.33 . It is used to prepare anti-hepatitis B virus activities of Et bromohydroxyindolecarboxylates .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a white to light brown color . It has a predicted boiling point of 570.6±50.0 °C and a predicted density of 1.44±0.1 g/cm3 . It is slightly soluble in DMSO and sparingly soluble in heated methanol . The compound has a predicted pKa of 7.60±0.40 .Scientific Research Applications
Cancer Treatment
Indole derivatives, including ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, have shown promise in the treatment of various cancers. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s ability to modulate key signaling pathways makes it a valuable candidate for anticancer drug development .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them useful in the development of new antibiotics. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, potentially addressing antibiotic resistance issues .
Neuroprotective Agents
Indole derivatives are explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may protect neurons from oxidative stress and inflammation, which are key contributors to these conditions .
Anti-Inflammatory Applications
The anti-inflammatory properties of indole derivatives stem from their ability to inhibit enzymes and cytokines involved in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases .
Antiviral Agents
Research has shown that indole derivatives can act as potent antiviral agents. They have been tested against various viruses, including influenza, and have shown inhibitory activity, which could lead to new treatments for viral infections .
Organic Synthesis Intermediates
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate serves as an important intermediate in organic synthesis. It is used in the synthesis of various drugs and pesticides, highlighting its versatility in chemical reactions .
Future Directions
Indole derivatives, including ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate, have diverse biological activities and have the potential to be explored for newer therapeutic possibilities . Future research could focus on elucidating the specific mechanisms of action, optimizing synthesis methods, and investigating potential applications in treating other diseases.
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(12-7-5-4-6-8-12)15-10-14(19)16(21)9-13(15)17/h4-10,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQTJWPHJPMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
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